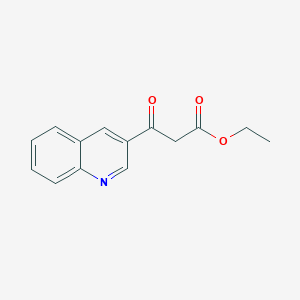

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate

Description

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate (CAS: 855764-76-0, molecular formula: C₁₄H₁₃NO₃, molecular weight: 243.26 g/mol) is a β-keto ester derivative featuring a quinolin-3-yl substituent at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic systems such as pyrazolo[4,3-c]pyridines (e.g., 7f in ) and quinoline-based pharmacophores . Its synthesis typically involves condensation reactions between ethyl acetoacetate derivatives and quinoline-3-carboxylic acid or its equivalents under acidic or catalytic conditions. The compound crystallizes as orange crystals with a melting point of 248–251°C and has been characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis .

Properties

IUPAC Name |

ethyl 3-oxo-3-quinolin-3-ylpropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-2-18-14(17)8-13(16)11-7-10-5-3-4-6-12(10)15-9-11/h3-7,9H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HULVYXANDFIJKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC2=CC=CC=C2N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate can be synthesized through several methods. One common approach involves the condensation of ethyl acetoacetate with 3-quinolinecarboxaldehyde in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions, and the product is isolated through crystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted esters, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-3-(quinolin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate belongs to a broader class of β-keto esters with aromatic or heteroaromatic substituents. Key structural analogs include:

Stability and Reactivity

- Thermal Stability: The quinolinyl derivative (mp 248–251°C) is more thermally stable than analogs like ethyl 3-oxo-3-phenylpropanoate (mp ~94°C, CAS: 94-02-0) due to extended π-conjugation .

- Hydrolytic Sensitivity: Fluorinated analogs (e.g., ethyl 2-fluoro-3-oxo-3-phenylpropanoate) exhibit enhanced resistance to hydrolysis compared to the quinolinyl compound, attributed to electron-withdrawing effects .

Research Findings and Trends

- Structure-Activity Relationships (SAR): Substitution at the quinoline 3-position enhances bioactivity, as seen in pyrano[3,2-c]quinoline derivatives .

Biological Activity

Ethyl 3-oxo-3-(quinolin-3-yl)propanoate is a compound of growing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound features a quinoline moiety, which is known for contributing to various pharmacological activities. The compound can undergo several chemical reactions, including oxidation, reduction, and substitution, allowing for the synthesis of modified derivatives that may enhance its biological efficacy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The quinoline structure enables the compound to interact with enzymes and receptors, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as:

- Antimicrobial Activity : The compound exhibits potential against various bacterial strains.

- Anticancer Activity : It shows antiproliferative effects against multiple cancer cell lines by disrupting key cellular processes.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. In vitro studies have shown effectiveness against various pathogens, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .

Anticancer Properties

The anticancer properties of this compound have been explored in several studies. Notably:

- Cell Line Studies : Derivatives of this compound have exhibited antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase .

- Molecular Docking Studies : These studies suggest that the compound may bind to specific proteins involved in cancer progression, indicating a potential pathway for therapeutic intervention .

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

Study 1: Anticancer Activity Assessment

A study evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicated that the compound significantly inhibited cell growth with IC50 values in the micromolar range. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis markers, including caspase activation and mitochondrial depolarization .

Study 2: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound displayed notable activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Summary Table of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.